

An In-depth Technical Guide to 2-Isopropylcyclopentanone: Nomenclature, Properties, and Synthesis

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Compound of Interest

Compound Name: 2-Isopropylcyclopentanone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-isopropylcyclopentanone**, a versatile ketone with applications in the synthesis of agrochemicals and pharmaceuticals. This document consolidates its nomenclature, physicochemical properties, and a key synthetic protocol to serve as a valuable resource for professionals in chemical research and drug development.

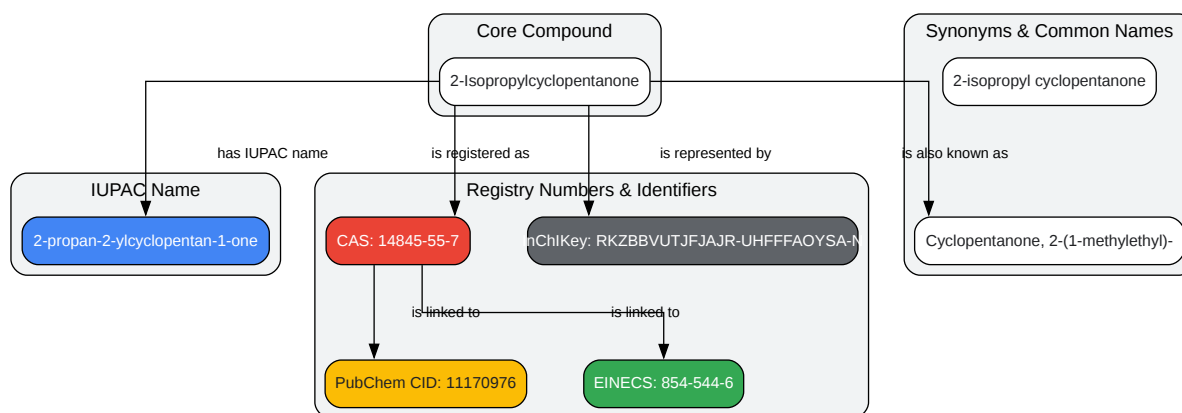
Nomenclature and Synonyms

2-Isopropylcyclopentanone is known by several names and identifiers across different chemical databases and publications. A clear understanding of this nomenclature is crucial for accurate literature searches and unambiguous communication in a research and development setting.

The primary and most widely accepted name under the International Union of Pure and Applied Chemistry (IUPAC) system is 2-propan-2-ylcyclopentan-1-one^[1]. However, the common name, **2-isopropylcyclopentanone**, is frequently used in literature and commercial listings.

A variety of other identifiers are used to reference this compound, including its CAS Registry Number, which is a unique numerical identifier assigned by the Chemical Abstracts Service.

The logical relationship between these identifiers is illustrated in the diagram below:



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Nomenclature and identifier relationships for **2-Isopropylcyclopentanone**.

Physicochemical Properties

A summary of the key physical and chemical properties of **2-isopropylcyclopentanone** is presented in the table below. This data is essential for designing experimental setups, purification procedures, and for predicting its behavior in chemical reactions.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₄ O	[1][2][3]
Molecular Weight	126.20 g/mol	[1][2][4]
Appearance	Liquid	[2][3]
Boiling Point	175-176 °C	[2][3]
Density	0.9105 g/cm ³	[2][3]
Refractive Index	1.4438 (at 20°C, 589.3 nm)	[2][3]
Solubility	Hardly soluble in water	[2][3]
LogP (estimated)	1.692	[2][3]

Experimental Protocol: Synthesis of 2-Isopropylcyclopentanone

2-Isopropylcyclopentanone serves as a crucial intermediate in the synthesis of the fungicide imibenconazole[2][3]. A common laboratory-scale synthesis involves the radical carbonylation of a haloalkene.

Reaction Scheme:

5-methyl-1-hexene bromide + CO $\xrightarrow{(\text{Bu}_3\text{SnH}, \text{AIBN})}$ **2-Isopropylcyclopentanone**

Materials and Reagents:

- 5-methylhexene (4) bromide
- Benzene (solvent)
- Tributyltin hydride (Bu₃SnH)
- Azobisisobutyronitrile (AIBN) (catalyst)
- Carbon monoxide (CO)

- High-pressure reactor

Procedure:

- In a high-pressure reactor, dissolve 5-methylhexene (4) bromide in benzene.
- Add tributyltin hydride (Bu_3SnH) and a catalytic amount of azobisisobutyronitrile (AIBN) to the solution.
- Pressurize the reactor with carbon monoxide to a pressure of 7.5-9 MPa.
- Heat the reaction mixture to 80°C and maintain this temperature for 3 hours with continuous stirring.
- After the reaction is complete, cool the reactor to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.
- The resulting product, **2-isopropylcyclopentanone**, can then be isolated and purified from the reaction mixture using standard techniques such as distillation or chromatography.

This synthetic route provides an effective method for the preparation of **2-isopropylcyclopentanone**, a valuable building block in organic synthesis. Researchers should always consult relevant safety data sheets and perform a thorough risk assessment before conducting this or any other chemical synthesis.

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References

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